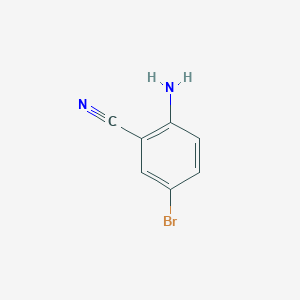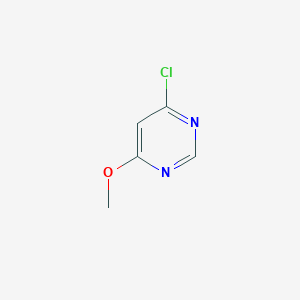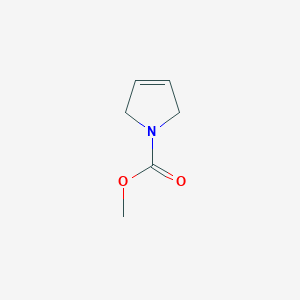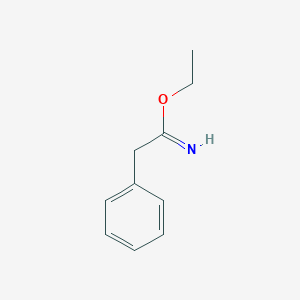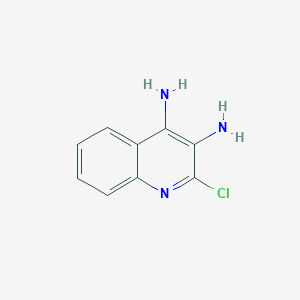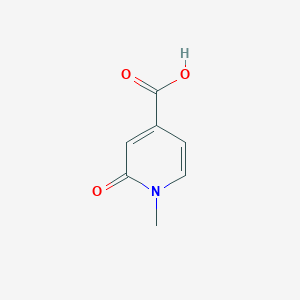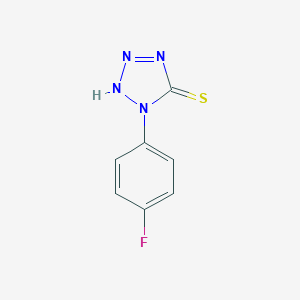
1-(4-fluorophenyl)-1H-tetrazole-5-thiol
Overview
Description
The compound “1-(4-fluorophenyl)-1H-tetrazole-5-thiol” is likely to be an organic compound containing a tetrazole ring, a thiol group, and a fluorophenyl group. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom . The thiol group (-SH) is an organosulfur compound that is the sulfur analogue of an alcohol (-OH) group . The fluorophenyl group refers to a phenyl ring (a cyclic group of six carbon atoms) with a fluorine atom attached .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 4-fluorophenyl group with a tetrazole containing a reactive site for substitution . The thiol group could be introduced through a subsequent reaction, possibly involving a sulfur-containing reagent .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrazole ring, a thiol group, and a fluorophenyl group . The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the tetrazole ring, the thiol group, and the fluorophenyl group . Each of these groups can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the tetrazole ring, the thiol group, and the fluorophenyl group . For example, the presence of the fluorine atom could influence the compound’s reactivity and stability .Scientific Research Applications
1. Crystal Structure Analysis
The molecular and crystal structures of 1-(4-fluorophenyl)-1,4-dihydro-1H-tetrazole-5-thione and its complex with cadmium(II) have been extensively studied. These structures reveal important insights into the nonplanar structure of the free ligand, its hydrogen-bonded dimers in the crystal, and the chain structure when complexed with cadmium(II) (Askerov et al., 2018).
2. Chemical Synthesis and Reactions
1-Phenyl-1H-tetrazole-5-thiol has been utilized in regioselective formal hydroamination of styrenes, demonstrating its role in creating tetrazolothione moieties in an atom-economical manner (Savolainen et al., 2014). Additionally, novel 1-phenyl-1h-tetrazole-5-thiol derivatives have been synthesized and characterized, showcasing its applicability in creating new compounds with high yield and potential biological activities (Mekky & Thamir, 2019).
3. Antimicrobial and Antioxidant Properties
Recent studies have demonstrated the potential of 5-substituted 1,3,4-oxadiazole-2-thiol derivatives in exhibiting significant antimicrobial and antioxidant properties. Compounds like 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol have been identified as broad-spectrum antimicrobial agents (Yarmohammadi et al., 2020).
4. Molecular Synthesis and Analysis
The synthesis of di- and triorganotin(IV) derivatives with 1-phenyl-1H-tetrazole-5-thiol has been explored, providing insights into molecular structures and interactions through IR, NMR spectroscopy, and X-ray diffractometry (Cea‐Olivares et al., 1994).
5. Anti-Corrosion Mechanisms
Tetrazole derivatives like 1-(4-hydroxyphenyl)-1H-tetrazole-5-thiol have been studied for their corrosion inhibition properties on metals in acidic mediums, providing valuable information on their protective mechanisms and efficacy (Tan et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-fluorophenyl)-2H-tetrazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN4S/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCRPJPNUXPIPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=S)N=NN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355570 | |
| Record name | 1-(4-fluorophenyl)-1H-tetrazole-5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-1H-tetrazole-5-thiol | |
CAS RN |
1544-79-2 | |
| Record name | 1-(4-fluorophenyl)-1H-tetrazole-5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



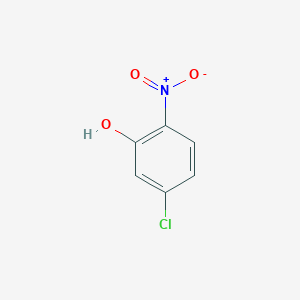

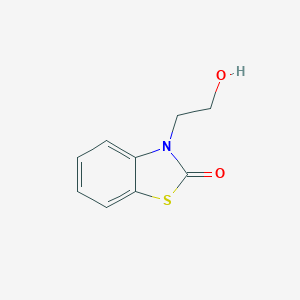

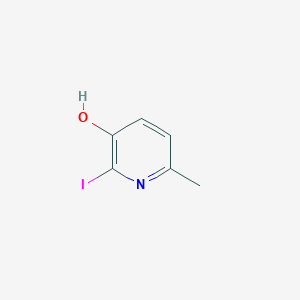
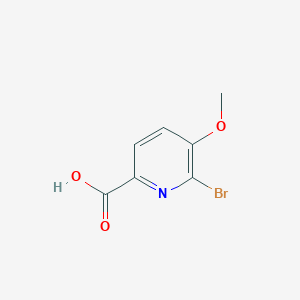
![3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B185293.png)

